molecular formula C8H7NO B110909 (R)-mandelonitrile CAS No. 10020-96-9

(R)-mandelonitrile

Cat. No. B110909
CAS RN: 10020-96-9
M. Wt: 133.15 g/mol
InChI Key: NNICRUQPODTGRU-QMMMGPOBSA-N
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Description

(R)-Mandelonitrile is a chiral cyanohydrin that has garnered significant attention due to its utility as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The asymmetric synthesis of (R)-mandelonitrile can be achieved through biocatalytic methods, utilizing enzymes such as hydroxynitrile lyases (HNLs) from various plant sources, including almond, Passiflora edulis, wild apricot, and Eriobotrya japonica . These enzymes catalyze the addition of hydrogen cyanide to benzaldehyde, resulting in the formation of (R)-mandelonitrile with high enantiomeric excess (ee), which is a measure of the purity of the desired enantiomer.

Synthesis Analysis

The synthesis of (R)-mandelonitrile has been optimized in several studies using different biocatalysts and reaction conditions. For instance, (R)-oxynitrilase from bitter almond was used in water/organic solvent biphase systems, with diisopropyl ether being the best organic solvent for the reaction . Similarly, hydroxynitrile lyase from Passiflora edulis and wild apricot (Prunus armeniaca L.) were employed in biphasic systems, with parameters such as pH, temperature, and organic solvent type being crucial for achieving high enantiomeric purity and reaction velocity . The use of whole-cell biocatalysts, such as E. coli displaying nitrilase from Alcaligenes faecalis, has also been explored, yielding enantiomerically pure (R)-mandelic acid from mandelonitrile .

Molecular Structure Analysis

The molecular structure of (R)-mandelonitrile consists of a benzene ring attached to a nitrile and a hydroxyl group, making it a versatile building block for further chemical transformations. The stereochemistry of the hydroxyl group is critical for the enantiopurity of the synthesized product, which is why the selection of the appropriate enantioselective enzyme is essential .

Chemical Reactions Analysis

(R)-Mandelonitrile can undergo further chemical reactions to produce valuable compounds. For example, it can be hydrolyzed to form (R)-mandelic acid, a process that has been demonstrated using Alcaligenes faecalis ATCC 8750, which possesses an R-enantioselective nitrilase . The stability and reusability of the biocatalysts in various organic solvents are also important considerations for the synthesis of (R)-mandelonitrile and its subsequent reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-mandelonitrile, such as solubility and stability, are influenced by the reaction conditions, including temperature, pH, and the choice of organic solvent. Studies have shown that maintaining a low temperature and acidic pH can suppress non-enzymatic side reactions, thereby enhancing the enantiomeric purity of the product . The selection of an appropriate organic solvent is also crucial, as it affects both the reaction rate and the enantiomeric excess of the product .

Scientific Research Applications

  • Biocatalytic Production of Mandelic Acid :

    • (R)-mandelonitrile is used in the enzymatic synthesis of (R)-mandelic acid, a key chiral building block in pharmaceuticals. Bacteria like Alcaligenes faecalis have been shown to efficiently convert mandelonitrile to (R)-mandelic acid with high enantiomeric excess, highlighting its potential in green chemistry and industrial applications (Yamamoto et al., 1991), (Xue et al., 2011).
  • Enzyme and Microbial Technology :

    • Advanced biotechnological methods, including the use of recombinant microbial strains and enzyme catalysis, have been developed for the production of (R)-mandelic acid from (R)-mandelonitrile. These methods offer a more sustainable and efficient alternative to chemical synthesis (Martínková & Křen, 2018), (Singh & Sambyal, 2022).
  • Optimization of Synthesis Conditions :

    • Studies have also focused on optimizing the conditions for the enzymatic synthesis of (R)-mandelonitrile, such as reaction temperature and pH, to enhance yield and efficiency. This includes using specific enzymes like hydroxynitrile lyases in biphasic systems for improved synthesis rates (Willeman, Straathof, & Heijnen, 2002).
  • Innovative Biocatalysis Approaches :

    • Innovative approaches in biocatalysis, such as immobilized recombinant cells and in situ product removal techniques, have been applied to the synthesis of (R)-mandelic acid from (R)-mandelonitrile. These methods aim to enhance productivity and reduce inhibitory effects on the biocatalysts (Zhang et al., 2016), (Xue et al., 2010).
  • Discovery and Characterization of Enzymes :

    • Significant research has been conducted on discovering and characterizing enzymes that efficiently hydrolyze mandelonitrile to (R)-mandelic acid, such as nitrilases from various bacterial sources. These studies contribute to the understanding of enzyme kinetics and substrate specificity (Wang, Sun, & Wei, 2013), (Sun et al., 2015).
  • Comparative Analysis of Enzyme Variants :

    • Comparative analyses of enzyme variants for the conversion of mandelonitrile to mandelic acid have been performed to understand their substrate, reaction, and enantioselectivity. This research aids in developing efficient biocatalysts for industrial applications (Stolz et al., 2019).

Safety And Hazards

This would involve a discussion of the compound’s toxicity, flammability, and other hazards. It might also include information on safe handling and disposal procedures.


Future Directions

This would involve a discussion of areas for future research, such as potential applications of the compound, unanswered questions about its properties or behavior, etc.


properties

IUPAC Name

(2R)-2-hydroxy-2-phenylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNICRUQPODTGRU-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50429525
Record name (R)-mandelonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-mandelonitrile

CAS RN

10020-96-9
Record name (+)-Mandelonitrile
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URL https://commonchemistry.cas.org/detail?cas_rn=10020-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mandelonitrile, (+)-
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Record name (R)-mandelonitrile
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Record name (2R)-2-Hydroxy-2-phenyl-acetonitrile
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Record name MANDELONITRILE, (+)-
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Synthesis routes and methods I

Procedure details

To a solution of L(+)-diethyl tartarate (412 mg) in absolute dichloromethane (20 ml), tetaraisopropyl titanate (568 mg) was dropwise added and stirred at room temperature for 30 minutes. After evaporating volatile components off in the same manner as in Example 1, to the residue, dichloromethane (20 ml) was added and stirred at room temperature to obtain a homogeneous solution. After cooling the resulting solution to 0° C., hydrogen cyanide (0.4 ml) and then benzaldehyde (212 mg) were added and stirred at room temperature for 15 hours. Thereafter, the reaction mixture was treated in the same manner as in Example 1 and analyzed by HPLC to reveal that α-cyanobenzyl alcohol was produced in the yield of 55% which contained the R(+) isomer with the enantiomer excess percentage of 77%.
[Compound]
Name
L(+)-diethyl tartarate
Quantity
412 mg
Type
reactant
Reaction Step One
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20 mL
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solvent
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568 mg
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catalyst
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0.4 mL
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212 mg
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a solution of L(+)-diisopropyl tartarate (235 mg) in absolute dichloromethane (10 ml), tetaraisopropyl titanate (284 mg) was dropwise added and stirred at room temperature for 30 minutes. After evaporating volatile components off in the same manner as in Example 1, dichloromethane (10 ml) was added to the residue and stirred at room temperature to obtain a homogeneous solution. To the resulting solution, trimethylsilylcyanide (436 mg) and then benzaldehyde (424 mg) were added and stirred at room temperature for 15 hours. Thereafter, the reaction mixture was treated in the same manner as in Example 1 and analyzed by HPLC to reveal that α-cyanobenzyl alcohol containing the R(+) isomer in the enantiomer excess percentage of 88% was produced in the yield of 37% based on the amount of the used benzaldehyde and 148% based on the amount of the used catalyst.
[Compound]
Name
L(+)-diisopropyl tartarate
Quantity
235 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
284 mg
Type
catalyst
Reaction Step One
Quantity
436 mg
Type
reactant
Reaction Step Two
Quantity
424 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
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0 (± 1) mol
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reactant
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A 500 ml four-neck round bottom flask was equipped with a magnetic stirring bar, water condenser, addition funnel and drying tube. The glassware was dried and to this was charged 21.2 grams (0.2 mole) benzaldehyde and 19.5 grams (0.3 mole) potassium cyanide dissolved in 70 ml of water. The reaction flask was cooled to 10°-15° C. using a water/ice bath. To this was added 70 ml of 40% sulfuric acid over a 60 minute period. After the addition was complete, the reaction was allowed to warm to room temperature and stir for an additional two hours. At the end of this time the reaction mixture was extracted with carbon tetrachloride (3×75 ml), washed the combined carbon tetrachloride layers with water (2×50 ml), dried the carbon tetrachloride layer with anhydrous magnesium sulfate, filtered and concentrated to yield benzaldehyde cyanohydrin.
Quantity
21.2 g
Type
reactant
Reaction Step One
Quantity
19.5 g
Type
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Reaction Step One
Quantity
70 mL
Type
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Quantity
70 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-mandelonitrile

Citations

For This Compound
850
Citations
T Ueatrongchit, H Komeda, Y Asano, H Aran - Journal of Molecular …, 2009 - Elsevier
(R)-Mandelonitrile was successfully synthesized by an enzymatic transcyanation reaction of benzaldehyde and acetone cyanohydrin catalyzed by a hydroxynitrile lyase from Eriobotrya …
Number of citations: 27 www.sciencedirect.com
WF Willeman, PJ Gerrits, U Hanefeld… - Biotechnology and …, 2002 - Wiley Online Library
A process model for the enzymatic synthesis of (R)‐cyanohydrins in an aqueous–organic biphasic‐stirred tank reactor was developed. The conversion of benzal‐dehyde into (R)‐…
Number of citations: 34 onlinelibrary.wiley.com
WF Willeman, AJJ Straathof, JJ Heijnen - Enzyme and microbial technology, 2002 - Elsevier
The reaction temperature was optimized for the enzymatic synthesis of (R)-mandelonitrile in a biphasic system of aqueous buffer and methyl tert-butyl ether by including temperature …
Number of citations: 36 www.sciencedirect.com
WF Willeman, U Hanefeld, AJJ Straathof… - Enzyme and microbial …, 2000 - Elsevier
Consistent sets of kinetic parameters were estimated for the synthesis of (R)-mandelonitrile, catalyzed by Prunus amygdalus hydroxynitrile lyase, at 5 and 25C and pH 5.5 by progress …
Number of citations: 39 www.sciencedirect.com
T Yamaguchi, Y Kuwahara, Y Asano - FEBS Open Bio, 2017 - Wiley Online Library
Specialized arthropods and more than 2500 plant species biosynthesize hydroxynitriles and release hydrogen cyanide as a defensive mechanism. The millipede Chamberlinius …
Number of citations: 29 febs.onlinelibrary.wiley.com
H Wajant, S Forster, D Selmar, F Effenberger… - Plant …, 1995 - academic.oup.com
Using high-performance liquid chromatography and nuclear magnetic resonance we identified vicianin as the cyanogenic compound of Phlebodium aureum. The (R)-hydroxynitrile …
Number of citations: 72 academic.oup.com
T Yamaguchi, A Nuylert, A Ina, T Tanabe, Y Asano - Scientific Reports, 2018 - nature.com
Hydroxynitrile lyases (HNLs), which are key enzymes in cyanogenesis, catalyze the cleavage of cyanohydrins into carbonyl compounds and hydrogen cyanide. Since HNLs also …
Number of citations: 16 www.nature.com
T Ueatrongchit, K Tamura, T Ohmiya, H Aran… - Enzyme and microbial …, 2010 - Elsevier
A hydroxynitrile lyase from leaves of Passiflora edulis (PeHNL) was purified and characterized for the first time. The enzyme is a monomer of 15kDa and 18kDa by SDS-PAGE, and gel …
Number of citations: 46 www.sciencedirect.com
S Rustler, A Müller, V Windeisen, A Chmura… - Enzyme and Microbial …, 2007 - Elsevier
The enzymatic conversion of (chiral) α-amino- and α-hydroxynitriles is hampered by the low stability of these compounds under neutral conditions. In contrast, these substrates are much …
Number of citations: 41 www.sciencedirect.com
K Yamamoto, K Oishi, I Fujimatsu… - Applied and …, 1991 - Am Soc Microbiol
… faecalis ATCC 8750 preferentially hydrolyzes R-mandelonitrile to produce R-(-)-mandelic acid. In the time course of R-(-)-mandelic acid production from racemic mandelonitrile however…
Number of citations: 213 journals.asm.org

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